molecular formula C8H14N4S B14557835 N~2~-(But-2-en-1-yl)-N~5~-ethyl-1,3,4-thiadiazole-2,5-diamine CAS No. 61785-03-3

N~2~-(But-2-en-1-yl)-N~5~-ethyl-1,3,4-thiadiazole-2,5-diamine

Cat. No.: B14557835
CAS No.: 61785-03-3
M. Wt: 198.29 g/mol
InChI Key: ATDJHMPKLACTMY-UHFFFAOYSA-N
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Description

N~2~-(But-2-en-1-yl)-N~5~-ethyl-1,3,4-thiadiazole-2,5-diamine is a heterocyclic compound that contains a thiadiazole ring Thiadiazoles are known for their diverse biological activities and are often used in medicinal chemistry

Properties

CAS No.

61785-03-3

Molecular Formula

C8H14N4S

Molecular Weight

198.29 g/mol

IUPAC Name

2-N-but-2-enyl-5-N-ethyl-1,3,4-thiadiazole-2,5-diamine

InChI

InChI=1S/C8H14N4S/c1-3-5-6-10-8-12-11-7(13-8)9-4-2/h3,5H,4,6H2,1-2H3,(H,9,11)(H,10,12)

InChI Key

ATDJHMPKLACTMY-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NN=C(S1)NCC=CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(But-2-en-1-yl)-N~5~-ethyl-1,3,4-thiadiazole-2,5-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazine derivative with a thiocarbonyl compound, followed by cyclization to form the thiadiazole ring. The but-2-en-1-yl and ethyl groups can be introduced through alkylation reactions using suitable alkyl halides .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N~2~-(But-2-en-1-yl)-N~5~-ethyl-1,3,4-thiadiazole-2,5-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the but-2-en-1-yl or ethyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazoles.

Scientific Research Applications

N~2~-(But-2-en-1-yl)-N~5~-ethyl-1,3,4-thiadiazole-2,5-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-(But-2-en-1-yl)-N~5~-ethyl-1,3,4-thiadiazole-2,5-diamine involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, inhibiting their activity or altering their function. The but-2-en-1-yl and ethyl groups may enhance the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(But-2-en-1-yl)-N~5~-methyl-1,3,4-thiadiazole-2,5-diamine
  • N~2~-(But-2-en-1-yl)-N~5~-propyl-1,3,4-thiadiazole-2,5-diamine
  • N~2~-(But-2-en-1-yl)-N~5~-isopropyl-1,3,4-thiadiazole-2,5-diamine

Uniqueness

N~2~-(But-2-en-1-yl)-N~5~-ethyl-1,3,4-thiadiazole-2,5-diamine is unique due to the specific combination of its substituents. The but-2-en-1-yl group provides a degree of unsaturation, which can influence the compound’s reactivity and binding properties. The ethyl group offers a balance between hydrophobicity and steric effects, making the compound versatile for various applications .

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